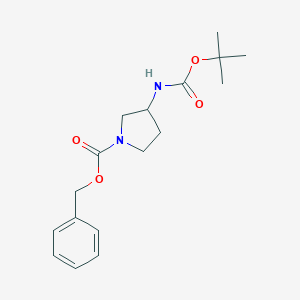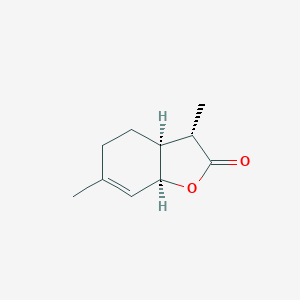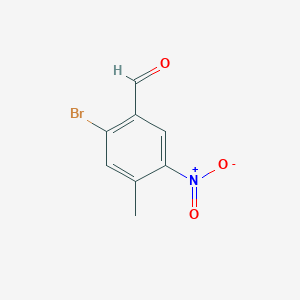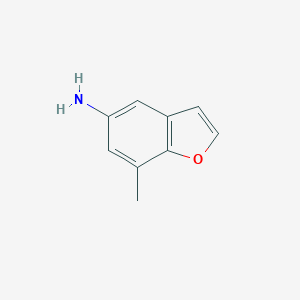
2-Methyl-4-(4-methylphenyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(4-methylphenyl)phenol represents a class of organic compounds known for their diverse applications in chemical synthesis, material science, and potentially in pharmacology due to their structural uniqueness and functional versatility. Although specific studies directly mentioning "2-Methyl-4-(4-methylphenyl)phenol" are limited, insights can be derived from closely related phenolic compounds which share similar structural motifs and functional groups.
Synthesis Analysis
The synthesis of compounds closely related to 2-Methyl-4-(4-methylphenyl)phenol often involves catalytic reactions, with the Petasis reaction being a notable method for synthesizing alkylaminophenol compounds. These processes underscore the importance of catalysis in forming complex organic structures from simpler precursors (Ulaş, 2021).
Molecular Structure Analysis
The molecular structure of phenolic compounds similar to 2-Methyl-4-(4-methylphenyl)phenol has been extensively studied using spectroscopic techniques (FTIR, UV, NMR) and computational methods (DFT calculations). These studies reveal detailed information on bond lengths, dihedral angles, and electronic properties such as HOMO-LUMO energies, offering insights into the molecular geometry and electronic structure (Ulaş, 2021).
Chemical Reactions and Properties
Research on related phenolic compounds highlights their participation in various chemical reactions, including oxidative polycondensation and Schiff base formation. These reactions not only demonstrate the reactivity of the phenolic OH group but also the ability of the aromatic framework to engage in complexation with metals, leading to novel materials with potential applications in catalysis and material science (Kaya & Yildirim, 2007).
Physical Properties Analysis
The physical properties of compounds structurally related to 2-Methyl-4-(4-methylphenyl)phenol, such as thermal stability and molecular weight, have been characterized through techniques like TG-DTA and SEC. These studies provide valuable information on the thermal behavior and the polymeric nature of phenolic compounds, indicating their suitability for applications requiring high thermal stability (Kaya & Yildirim, 2007).
Chemical Properties Analysis
The chemical properties of phenolic compounds, including their redox behavior, electronic transitions, and interaction with light, have been explored through electrochemical studies and UV-Vis spectroscopy. These investigations shed light on the compounds' potential as electronic materials, dyes, and in other applications requiring specific optical or electronic properties (Kaya & Yildirim, 2007).
Applications De Recherche Scientifique
Spectroscopic and Structural Analysis
A study by Ulaş (2021) focused on a structurally related alkylaminophenol compound, synthesized via the Petasis reaction. The compound was subjected to spectroscopic analyses including FTIR, UV, NMR, and computational studies to understand its structural properties. Quantum chemical calculations, including density functional theory (DFT), were performed to analyze the electronic and structural characteristics, including bond lengths, angles, HOMO-LUMO energies, and non-linear optical (NLO) properties. The study provided insights into the molecular properties of such compounds, highlighting their theoretical and experimental compatibility (Ulaş, 2021).
Biological and Electrochemical Evaluation
Shabbir et al. (2016) synthesized novel ON donor Schiff bases and characterized them through various spectroscopic and analytical techniques. The study included X-ray diffraction analysis and explored their biological activities, notably in DNA protection against hydroxyl free radicals. Electrochemical properties were also assessed, revealing insights into the electron oxidation products and their interaction with DNA, suggesting potential applications in biological systems (Shabbir et al., 2016).
Thermal Degradation Studies
Doğan and Kaya (2007) investigated the thermal degradation of oligomeric compounds related to 2-Methyl-4-(4-methylphenyl)phenol and their metal complex compounds. Thermogravimetric analysis was employed to understand the decomposition kinetics and thermal stability, revealing that thermal stabilities vary across different metal complexes. Such studies are crucial for applications in materials science, especially in designing thermally stable polymers and composites (Doğan & Kaya, 2007).
Synthesis and Characterization of Novel Compounds
Research by Acharyya et al. (2003) showcased an unprecedented chemical transformation involving a compound structurally similar to 2-Methyl-4-(4-methylphenyl)phenol, mediated by ruthenium and osmium, where a methyl group migrates to the metal center. This study highlights the potential for novel synthetic pathways in organometallic chemistry, offering new avenues for catalyst development and synthetic organic chemistry (Acharyya et al., 2003).
Anticancer Activity
A study on a Schiff base compound synthesized from vanillin and p-anisidin, structurally related to 2-Methyl-4-(4-methylphenyl)phenol, investigated its anticancer activity against T47D breast cancer cells. The compound demonstrated weak activity, providing a foundation for further research into potential anticancer agents (Sukria et al., 2020).
Propriétés
IUPAC Name |
2-methyl-4-(4-methylphenyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-3-5-12(6-4-10)13-7-8-14(15)11(2)9-13/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZOPTDFDBYNAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366233 |
Source


|
| Record name | 2-methyl-4-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(4-methylphenyl)phenol | |
CAS RN |
175136-31-9 |
Source


|
| Record name | 3,4′-Dimethyl[1,1′-biphenyl]-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-methyl-4-(4-methylphenyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)




![2-[(3S,7S,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]acetic acid](/img/structure/B68014.png)


![3,5,10,13-Tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaene-4-thione](/img/structure/B68021.png)



